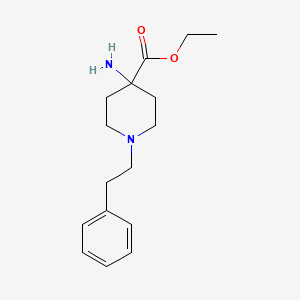
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate typically involves the reaction of 4-aminopiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the phenethyl group, leading to different biological activities.
4-Phenylpiperidine: Contains a phenyl group instead of a phenethyl group, resulting in different pharmacological properties.
1-Benzylpiperidine: Contains a benzyl group, which affects its binding affinity to receptors and enzymes.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an ethyl carboxylate group and an amino group, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's piperidine structure facilitates binding to these targets, potentially leading to inhibition or modulation of their functions.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-A and MAO-B has been linked to therapeutic effects in neurological disorders .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Monoamine Oxidase Inhibition : A study investigated the stereoselective activity of piperidine derivatives, including those structurally related to this compound. The results demonstrated that specific isomers exhibited significant inhibition of MAO-A, suggesting potential therapeutic applications in treating depression and anxiety disorders .
- Cocaine Antagonism : Another research program focused on developing cocaine antagonists incorporating piperidine analogs. The results indicated that these compounds could block cocaine binding while allowing for dopamine reuptake, highlighting their potential in addiction treatment .
- Neuropharmacological Effects : In vivo studies have shown that compounds similar to this compound can influence central nervous system activities, providing insights into their role as neuroprotective agents .
Properties
CAS No. |
228252-36-6 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 4-amino-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15(19)16(17)9-12-18(13-10-16)11-8-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3 |
InChI Key |
GAPLJQQBOIXNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















